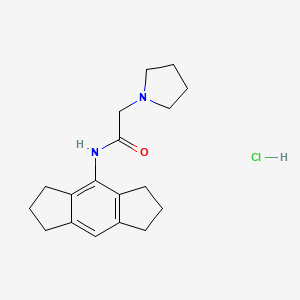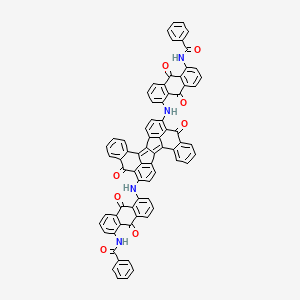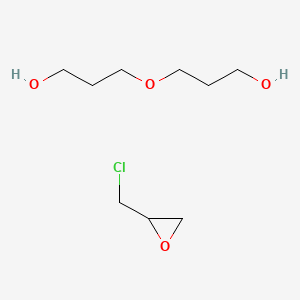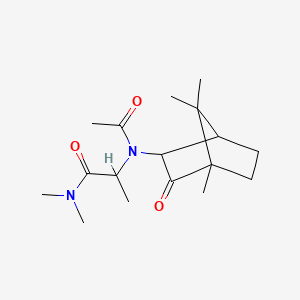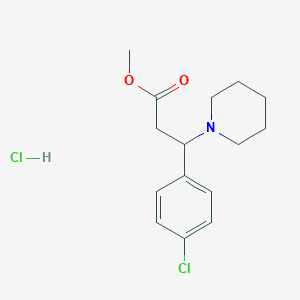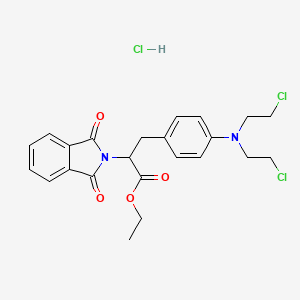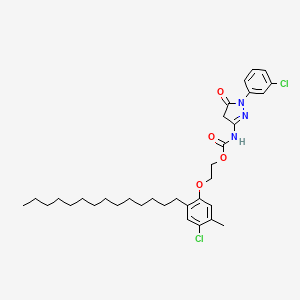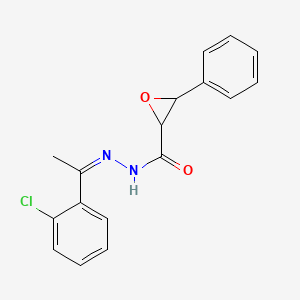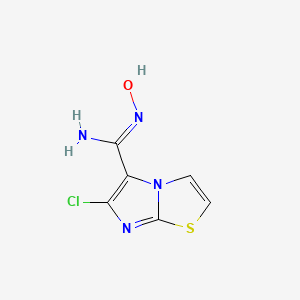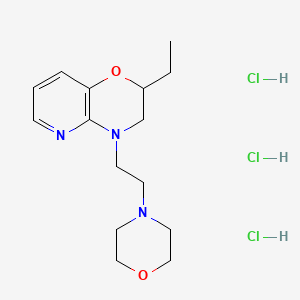
beta-Eudesmol cis epimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Beta-Eudesmol can be synthesized through various methods, including the extraction from natural sources like Atractylodes lancea . The synthetic routes often involve the use of sesquiterpenoid precursors and specific reaction conditions to achieve the desired stereochemistry .
Industrial Production Methods: : Industrial production of beta-Eudesmol typically involves the cultivation of plants rich in this compound, followed by extraction and purification processes . Techniques such as steam distillation and solvent extraction are commonly used to isolate beta-Eudesmol from plant materials .
Analyse Chemischer Reaktionen
Types of Reactions: : Beta-Eudesmol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride are employed to reduce beta-Eudesmol.
Substitution: Halogenation reactions using reagents like bromine can lead to the formation of halogenated derivatives.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of beta-Eudesmol .
Wissenschaftliche Forschungsanwendungen
Beta-Eudesmol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sesquiterpenoids.
Biology: Studied for its effects on cell proliferation, adhesion, and migration.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective properties
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
Wirkmechanismus
Beta-Eudesmol exerts its effects through various molecular targets and pathways:
Nicotinic Acetylcholine Receptor: Blocks the receptor channel in skeletal muscles, leading to muscle relaxation.
NF-κB Pathway: Inhibits the NF-κB signaling pathway, reducing inflammation and oxidative stress.
STAT1/3 Phosphorylation: Inhibits phosphorylation, leading to reduced tumor growth and angiogenesis.
Vergleich Mit ähnlichen Verbindungen
Beta-Eudesmol is compared with other sesquiterpenoids such as:
Atractylon: Found in Atractylodes chinensis, known for its gastric disorder treatment properties.
Nardostachys jatamansi: Contains similar sesquiterpenoids with neuroprotective effects.
Beta-Eudesmol is unique due to its specific stereochemistry and diverse biological activities, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
202216-00-0 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
2-[(2R,4aR,8aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15-/m1/s1 |
InChI-Schlüssel |
BOPIMTNSYWYZOC-UMVBOHGHSA-N |
Isomerische SMILES |
C[C@]12CCCC(=C)[C@H]1C[C@@H](CC2)C(C)(C)O |
Kanonische SMILES |
CC12CCCC(=C)C1CC(CC2)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


